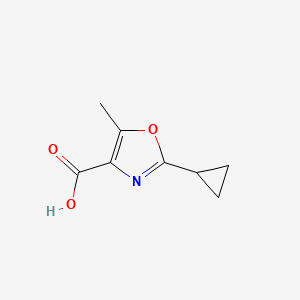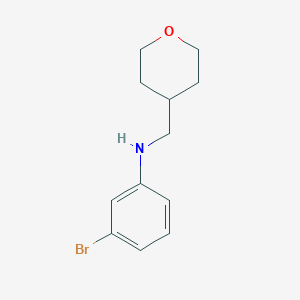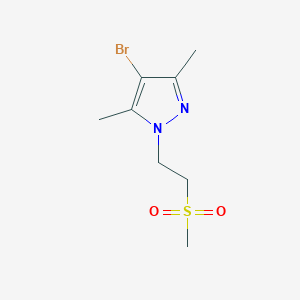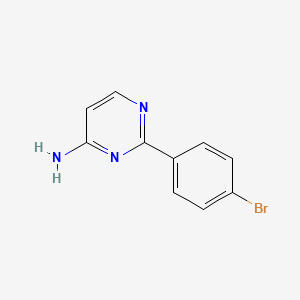
2-amino-N-methylpyridine-4-carboxamide
描述
2-amino-N-methylpyridine-4-carboxamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that the compound can be used as a modulator for stearoyl-coa desaturase (scd) to treat or prevent neurological disorders and primary brain cancer .
Mode of Action
It is known to inhibit the activity of inducible nitric oxide synthase (nos) isolated from mouse raw 2647 cells in vitro .
Pharmacokinetics
It is slightly soluble in dmso and methanol , which may influence its bioavailability.
Action Environment
生化分析
Biochemical Properties
2-amino-N-methylpyridine-4-carboxamide plays a significant role in biochemical reactions, particularly as a modulator of SCDs (stearoyl-CoA desaturases). These enzymes are involved in the biosynthesis of monounsaturated fats from saturated fatty acids, which are crucial for maintaining cell membrane fluidity and function. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in vitro, which is an enzyme responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of iNOS, leading to changes in nitric oxide levels and subsequent effects on cell signaling pathways . Additionally, it has been reported to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation in certain cellular contexts . The compound’s impact on cellular metabolism includes alterations in the biosynthesis of fatty acids, which can influence cell membrane composition and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of iNOS, inhibiting its activity and reducing the production of nitric oxide . This inhibition can have downstream effects on various signaling pathways, including those involved in inflammation and immune responses. Additionally, this compound can modulate the activity of SCDs, affecting the biosynthesis of monounsaturated fats and altering cell membrane properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a melting point of over 155°C. Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of iNOS activity and modulation of fatty acid biosynthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit iNOS activity and reduce inflammation without causing significant adverse effects . At higher doses, it can lead to toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes . These findings highlight the importance of carefully determining the appropriate dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid biosynthesis and nitrogen metabolism. The compound interacts with enzymes such as SCDs and iNOS, influencing their activity and the overall metabolic flux. Additionally, it can affect the levels of various metabolites, including monounsaturated fats and nitric oxide, which play crucial roles in cellular function and signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it interacts with SCDs and influences fatty acid biosynthesis. Additionally, its interaction with iNOS may occur in the cytoplasm, where it inhibits nitric oxide production and modulates signaling pathways .
属性
IUPAC Name |
2-amino-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCHKENVJHVZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)





![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)




![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)

